1-[(1,4-Dimethylpiperazin-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea
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Overview
Description
1-[(1,4-Dimethylpiperazin-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that features a unique combination of piperazine and thiazole rings. These structural motifs are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of the urea linkage further enhances its potential for interaction with biological targets.
Preparation Methods
The synthesis of 1-[(1,4-Dimethylpiperazin-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Piperazine Derivative Synthesis: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thiazole derivative using a coupling reagent like carbonyldiimidazole (CDI) to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(1,4-Dimethylpiperazin-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the thiazole ring.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-[(1,4-Dimethylpiperazin-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(1,4-Dimethylpiperazin-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other thiazole and piperazine derivatives, such as:
- 1-(2-Thiazolyl)-3-(4-methylpiperazin-1-yl)urea
- 1-(4-Methylpiperazin-1-yl)-3-(2-thiazolyl)urea
- 1-(2-Thiazolyl)-3-(1,4-dimethylpiperazin-2-yl)urea
Compared to these compounds, 1-[(1,4-Dimethylpiperazin-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea exhibits unique structural features that may enhance its biological activity and specificity. The presence of both the dimethylpiperazine and methylthiazole moieties provides a distinct profile of interactions with biological targets, potentially leading to improved efficacy and reduced side effects.
Properties
IUPAC Name |
1-[(1,4-dimethylpiperazin-2-yl)methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5OS/c1-9-6-14-12(19-9)15-11(18)13-7-10-8-16(2)4-5-17(10)3/h6,10H,4-5,7-8H2,1-3H3,(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHINFDSARMPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2CN(CCN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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